Caloxin 1b1

Description

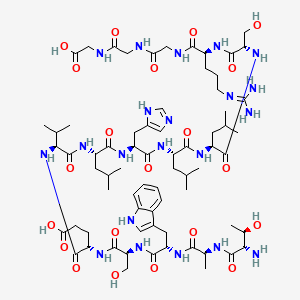

Structure

2D Structure

Properties

Molecular Formula |

C70H111N21O21 |

|---|---|

Molecular Weight |

1582.8 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-(carboxymethylamino)-2-oxoethyl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C70H111N21O21/c1-33(2)20-45(61(104)85-46(21-34(3)4)63(106)89-50(30-92)66(109)82-43(16-13-19-75-70(72)73)59(102)79-28-53(96)77-27-52(95)78-29-55(99)100)86-65(108)49(24-40-26-74-32-80-40)87-62(105)47(22-35(5)6)88-69(112)57(36(7)8)91-60(103)44(17-18-54(97)98)83-67(110)51(31-93)90-64(107)48(23-39-25-76-42-15-12-11-14-41(39)42)84-58(101)37(9)81-68(111)56(71)38(10)94/h11-12,14-15,25-26,32-38,43-51,56-57,76,92-94H,13,16-24,27-31,71H2,1-10H3,(H,74,80)(H,77,96)(H,78,95)(H,79,102)(H,81,111)(H,82,109)(H,83,110)(H,84,101)(H,85,104)(H,86,108)(H,87,105)(H,88,112)(H,89,106)(H,90,107)(H,91,103)(H,97,98)(H,99,100)(H4,72,73,75)/t37-,38+,43-,44-,45-,46-,47-,48-,49-,50-,51-,56-,57-/m0/s1 |

InChI Key |

IVFUOMWUIRNJLP-ADFIBQKPSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Caloxin 1b1: A Technical Guide to its Mechanism of Action on PMCA4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Caloxin 1b1, a selective peptide inhibitor of the Plasma Membrane Ca2+-ATPase isoform 4 (PMCA4). This document details the quantitative inhibitory properties of this compound, outlines the experimental protocols for its characterization, and visualizes its interaction and the broader signaling context of PMCA4.

Introduction

The plasma membrane Ca2+-ATPase (PMCA) is a crucial component of cellular calcium homeostasis, actively extruding Ca2+ from the cytoplasm to maintain low intracellular concentrations. Four main isoforms (PMCA1-4) exist, with PMCA4 being a key regulator in various tissues, including vascular smooth muscle. Its dysfunction is implicated in several pathological conditions, making it a promising therapeutic target.

This compound is a synthetic peptide developed through phage display screening to selectively inhibit PMCA4. Its ability to target an extracellular domain of the pump allows for its application in living cells and tissues, providing a valuable tool for dissecting the physiological roles of PMCA4. This guide summarizes the key findings related to this compound's interaction with PMCA4.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency and isoform selectivity of this compound have been quantified through various biochemical assays. The following tables summarize the key inhibition constants (Ki) and IC50 values.

Table 1: Inhibition Constants (Ki) of this compound for PMCA Isoforms

| PMCA Isoform | Ki (μM) | Experimental System | Reference |

| PMCA4 | 46 ± 5 | Leaky erythrocyte ghosts | [1][2] |

| PMCA1 | 105 ± 11 | Human Embryonic Kidney (HEK-293) cells | [1][2] |

| PMCA2 | 167 ± 67 | Not specified | [1] |

| PMCA3 | 274 ± 40 | Not specified | [1] |

Table 2: Comparison of this compound with its Derivative, Caloxin 1c2

| Caloxin | Target PMCA Isoform | Ki (μM) | Fold Increase in Affinity vs. 1b1 | Reference |

| This compound | PMCA4 | 45 ± 4 | - | [3] |

| Caloxin 1c2 | PMCA4 | 2.3 ± 0.3 | ~20x | [3][4] |

| This compound | PMCA1 | 105 ± 11 | - | [3] |

| Caloxin 1c2 | PMCA1 | 21 ± 6 | ~5x | [3] |

| This compound | PMCA2 | 167 ± 67 | - | [3] |

| Caloxin 1c2 | PMCA2 | 40 ± 10 | ~4x | [3] |

| This compound | PMCA3 | 274 ± 40 | - | [3] |

| Caloxin 1c2 | PMCA3 | 67 ± 8 | ~4x | [3] |

Mechanism of Action

This compound functions as an allosteric inhibitor of PMCA4.[1] It binds to an extracellular domain of the pump, specifically the first extracellular loop (exdom 1), which was used as the target for its initial screening.[1][2] This binding event conformationally changes the enzyme, leading to a non-competitive inhibition of its Ca2+-Mg2+-ATPase activity.[1] The inhibition is specific to PMCA, as this compound has been shown not to inhibit other ATPases.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on PMCA4.

PMCA Ca2+-Mg2+-ATPase Activity Assay

This assay measures the enzymatic activity of PMCA by quantifying the rate of ATP hydrolysis in the presence of Ca2+ and Mg2+.

Materials:

-

Leaky erythrocyte ghosts (rich in PMCA4) or membrane preparations from cells overexpressing a specific PMCA isoform.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 2 mM MgCl2, 1 mM EGTA, and varying concentrations of CaCl2 to achieve the desired free Ca2+ concentration.

-

ATP solution: 2 mM ATP in assay buffer.

-

This compound stock solution.

-

Malachite green reagent for phosphate detection.

Procedure:

-

Prepare reaction mixtures containing assay buffer, a known amount of membrane protein (e.g., 20 µg), and varying concentrations of this compound.

-

Pre-incubate the mixtures for 10 minutes at 37°C.

-

Initiate the reaction by adding the ATP solution.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a solution that also initiates color development for phosphate detection (e.g., malachite green reagent).

-

Measure the absorbance at a specific wavelength (e.g., 660 nm) to quantify the amount of inorganic phosphate released.

-

Calculate the specific activity of the ATPase and determine the Ki value for this compound using appropriate enzyme kinetic models.

Measurement of Cytosolic Ca2+ Concentration ([Ca2+]i)

This protocol uses a fluorescent Ca2+ indicator, such as Fura-2 AM, to measure changes in intracellular calcium levels in response to this compound.

Materials:

-

Cultured cells (e.g., arterial smooth muscle cells).

-

Hanks' Balanced Salt Solution (HBSS).

-

Fura-2 AM stock solution (in DMSO).

-

Pluronic F-127.

-

This compound solution.

-

Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.

Procedure:

-

Seed cells on glass coverslips and allow them to adhere.

-

Load the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS containing Pluronic F-127 for 30-60 minutes at room temperature in the dark.

-

Wash the cells with HBSS to remove extracellular dye.

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Perfuse the cells with a solution containing this compound.

-

Continue recording the fluorescence ratio (F340/F380). An increase in this ratio indicates an increase in [Ca2+]i.

-

Calibrate the fluorescence signal at the end of the experiment using ionomycin and a Ca2+-free solution containing EGTA to determine Rmin and Rmax for the Grynkiewicz equation.

Aortic Ring Contraction Assay

This ex vivo experiment assesses the functional effect of this compound on vascular smooth muscle contractility.

Materials:

-

Isolated rat or mouse aortic rings.

-

Krebs-Henseleit solution.

-

Phenylephrine (or other vasoconstrictors).

-

This compound solution.

-

Organ bath system with force transducers.

Procedure:

-

Dissect the aorta and cut it into rings of 2-3 mm in width.

-

Mount the rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g.

-

Induce a submaximal contraction with a vasoconstrictor like phenylephrine.

-

Once a stable contraction is achieved, add this compound to the bath in a cumulative or single-dose manner.

-

Record the changes in isometric tension. An increase in tension indicates that inhibition of PMCA4 enhances vasoconstriction.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflows.

References

- 1. Fura-2 measurement of cytosolic free Ca2+ in monolayers and suspensions of various types of animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. moodle2.units.it [moodle2.units.it]

- 3. [PDF] Fura-2 measurement of cytosolic free Ca2+ in monolayers and suspensions of various types of animal cells | Semantic Scholar [semanticscholar.org]

- 4. Relaxation of rat thoracic aorta induced by the Ca(2+)-ATPase inhibitor, cyclopiazonic acid, possibly through nitric oxide formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isoform Selectivity of Caloxin 1b1

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the isoform selectivity of Caloxin 1b1, a peptide inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA). The document details quantitative inhibition data, experimental methodologies for determining selectivity, and visual representations of experimental workflows and relevant signaling pathways.

Introduction to this compound and PMCA Isoforms

The Plasma Membrane Ca2+-ATPases (PMCAs) are essential high-affinity transport systems responsible for extruding Ca2+ from the cytoplasm of all eukaryotic cells, playing a critical role in maintaining Ca2+ homeostasis and shaping Ca2+ signaling.[1][2][3] In humans, four distinct genes encode the primary PMCA isoforms (PMCA1-4), which exhibit tissue-specific and cell-type-dependent expression patterns.[1][4][5] For instance, PMCA1 and PMCA4 are widely expressed, whereas PMCA2 and PMCA3 are more localized, particularly within the nervous system.[1][4] This differential distribution necessitates the development of isoform-selective inhibitors to dissect the specific physiological and pathophysiological roles of each PMCA isoform.

This compound is a peptide inhibitor developed through a screening process that used the first extracellular domain of PMCA4 as a target.[2][3][6] It acts as an allosteric, extracellular inhibitor, making it a valuable tool for studying PMCA function in intact cells and tissues.[1][2][7]

Quantitative Analysis of Isoform Selectivity

This compound demonstrates preferential inhibition of the PMCA4 isoform over the other three isoforms. The inhibitory potency is quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating higher affinity and more potent inhibition. The selectivity of this compound is summarized in the table below.

| PMCA Isoform | Inhibition Constant (Kᵢ) in μM | Primary Source for Assay |

| PMCA1 | 105 ± 11 | Rabbit Duodenal Mucosa / HEK-293 Cells[1][2][3][4][6] |

| PMCA2 | 167 ± 67 | Microsomes from Overexpressing Insect (Sf9) Cells[1][4][6] |

| PMCA3 | 274 ± 40 | Microsomes from Overexpressing Insect (Sf9) Cells[1][4][6] |

| PMCA4 | 46 ± 5 | Human Erythrocyte Ghosts[1][2][3][4][6] |

Data compiled from multiple sources.[1][2][3][4][6]

The data clearly indicates that this compound has a 2.3-fold higher affinity for PMCA4 compared to PMCA1, and its affinity for PMCA2 and PMCA3 is even lower.[1][4][6] This preferential inhibition makes this compound a PMCA4-selective inhibitor.

Experimental Protocols for Determining Isoform Selectivity

The isoform selectivity of this compound was determined by assessing its inhibitory effect on the Ca2+-Mg2+-ATPase activity of isolated membranes enriched with specific PMCA isoforms.

3.1. Preparation of Isoform-Specific Membranes

-

PMCA1-enriched Source: Plasma membrane fractions from rabbit duodenal mucosa, which are naturally rich in PMCA1, were used.[1][6] Alternatively, membranes from Human Embryonic Kidney (HEK-293) cells, which predominantly express PMCA1, were also utilized.[2][3]

-

PMCA4-enriched Source: Leaky human erythrocyte ghosts serve as the primary source for PMCA4, as this isoform is the most abundant in red blood cells.[1][2][4][6] The ghosts are washed thoroughly with EDTA to remove any bound calmodulin.[2]

-

PMCA2 and PMCA3 Sources: Due to the lack of natural tissue sources with high abundance, microsomes were prepared from insect cells (e.g., Sf9) engineered to overexpress recombinant PMCA2 and PMCA3.[1][4][6]

3.2. Ca2+-Mg2+-ATPase Activity Assay

The core of the selectivity determination is a specific enzymatic assay that measures the Ca2+-dependent ATP hydrolysis by PMCAs.

-

Assay Principle: The PMCA Ca2+-Mg2+-ATPase activity is defined as the difference between the total ATPase activity measured in the presence of Ca2+ and the basal Mg2+-ATPase activity measured in the absence of Ca2+ (or in the presence of a Ca2+ chelator like EGTA).[8]

-

Reaction Mixture: The assay is conducted in a buffered solution containing the isoform-specific membrane preparation, ATP, Mg2+, and Ca2+.

-

Inhibitors of Other ATPases: To ensure that the measured activity is specific to PMCAs, the reaction mixture includes a cocktail of inhibitors for other major cellular ATPases:

-

This compound Application: The assay is performed across a range of this compound concentrations to generate a dose-response curve for each PMCA isoform.

-

Detection Methods: The rate of ATP hydrolysis is measured using one of two primary methods:

-

Radiometric Assay: Involves the use of [γ-33P]ATP as a substrate. The amount of released 33Pi (inorganic phosphate) is quantified to determine enzyme activity.[8]

-

Coupled Enzyme Assay: A spectrophotometric or fluorometric method where the regeneration of ATP from ADP and phosphoenolpyruvate is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase. The rate of ATP hydrolysis is proportional to the rate of NADH disappearance, which is monitored as a decrease in absorbance or fluorescence.[8]

-

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated. The data are then fitted to an inhibition curve to determine the Kᵢ value for each isoform.

Visualizations: Workflows and Pathways

4.1. Experimental Workflow for Isoform Selectivity

Caption: Workflow for determining the Kᵢ of this compound for PMCA isoforms.

4.2. PMCA Signaling and Inhibition by this compound

Caption: this compound preferentially inhibits PMCA4, increasing cytosolic Ca2+.

Conclusion and Implications

This compound is a valuable research tool characterized by its selective inhibition of the PMCA4 isoform. Its ability to act on the extracellular side of the plasma membrane allows for its direct application to living cells and tissues to modulate PMCA4 activity. The approximately 2.3- to 6-fold selectivity for PMCA4 over other isoforms enables researchers to investigate the specific roles of PMCA4 in cellular calcium signaling. For example, studies have used this compound to demonstrate the role of PMCA4 in vascular smooth muscle contraction, where its application leads to an increase in intracellular Ca2+ and enhanced contractile force.[2][3][4] The detailed methodologies and quantitative data presented in this guide provide a solid foundation for professionals utilizing this compound in their research and development endeavors.

References

- 1. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Aortic smooth muscle and endothelial plasma membrane Ca2+ pump isoforms are inhibited differently by the extracellular inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Functional effects of caloxin 1c2, a novel engineered selective inhibitor of plasma membrane Ca2+-pump isoform 4, on coronary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Caloxin 1b1: A Technical Guide to its Structure, Sequence, and Inhibition of the Plasma Membrane Ca2+-ATPase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caloxin 1b1 is a synthetic peptide and a selective allosteric inhibitor of the plasma membrane Ca2+-ATPase (PMCA), with a notable preference for the PMCA4 isoform.[1][2][3][4][5] Developed through screening of a random peptide library against an extracellular domain of PMCA4, this compound has emerged as a valuable molecular tool for investigating the physiological and pathological roles of this crucial calcium pump.[1][4][5][6] Its ability to inhibit PMCA from the extracellular side allows for its direct application to cells and tissues, facilitating studies on Ca2+ homeostasis and signaling in various biological systems.[2][4][5] This technical guide provides a comprehensive overview of the structure, peptide sequence, and functional characteristics of this compound, along with detailed experimental protocols for its study and visualization of its mechanism of action.

Peptide Sequence and Structure

This compound is a 15-amino acid peptide with a specific sequence that confers its inhibitory activity and selectivity for PMCA4.[7] The structure is linear, with a C-terminal tri-glycine motif that was part of the linker in the original phage display library used for its discovery.[7]

-

One-Letter Code: TAWSEVLHLLSRGGG[7]

-

Three-Letter Sequence: H-Thr-Ala-Trp-Ser-Glu-Val-Leu-His-Leu-Leu-Ser-Arg-Gly-Gly-Gly-OH[7]

-

Molecular Formula: C₇₀H₁₁₁N₂₁O₂₁[7]

The following diagram illustrates the linear sequence of this compound.

Quantitative Data: Inhibitory Activity

This compound exhibits a significantly higher affinity for the PMCA4 isoform compared to other PMCA isoforms.[1][8][9] This selectivity makes it a valuable tool for dissecting the specific roles of PMCA4 in cellular processes. The inhibitory constants (Ki) are summarized in the table below.

| PMCA Isoform | Inhibition Constant (Ki) (µM) | Cell/Membrane System Used |

| PMCA4 | 46 ± 5 | Leaky human erythrocyte ghosts |

| PMCA1 | 105 ± 11 | Human embryonic kidney (HEK-293) cells |

| PMCA2 | 167 ± 67 | Recombinant |

| PMCA3 | 274 ± 40 | Recombinant |

| Data sourced from Pande et al., 2006 and Pande et al., 2008.[2][8] |

Mechanism of Action and Signaling Pathway

This compound functions as a non-competitive inhibitor of the PMCA's Ca2+-Mg2+-ATPase activity by binding to an allosteric site on an extracellular domain of the pump.[1][8] By inhibiting PMCA4, this compound prevents the extrusion of Ca2+ from the cell, leading to an increase in the intracellular Ca2+ concentration ([Ca2+]i), particularly in subcellular microdomains near the plasma membrane.[2][6]

PMCA4 is known to interact with and modulate the activity of neuronal nitric oxide synthase (nNOS). By maintaining a low local Ca2+ concentration, PMCA4 can suppress the Ca2+-dependent activity of nNOS. Inhibition of PMCA4 by this compound is therefore expected to lead to an increase in local [Ca2+]i, activation of nNOS, and subsequent production of nitric oxide (NO), which can influence various downstream signaling pathways.

The following diagram illustrates the inhibitory effect of this compound on PMCA4 and its downstream consequences on the nNOS signaling pathway.

Experimental Protocols

The characterization and application of this compound involve several key experimental procedures. Detailed methodologies for two fundamental assays are provided below.

Measurement of PMCA Ca2+-Mg2+-ATPase Activity

This assay determines the inhibitory effect of this compound on the ATP hydrolyzing activity of PMCA. A common method is the coupled enzyme assay, which measures the rate of NADH oxidation.[5][9][10]

Experimental Workflow:

Methodology:

-

Membrane Preparation: Isolate membranes rich in PMCA, such as leaky human erythrocyte ghosts or microsomes from cells overexpressing a specific PMCA isoform.[2]

-

Assay Buffer: Prepare a suitable buffer, for example, 50 mM HEPES, pH 7.4, containing 100 mM KCl, 2 mM MgCl₂, 1 mM DTT, and 0.5 mM EGTA.

-

Coupled Enzyme System: The assay mixture contains pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH. The principle is that for every molecule of ATP hydrolyzed by PMCA to ADP, PK converts PEP to pyruvate, regenerating ATP from ADP. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+.

-

Procedure:

-

In a cuvette, combine the assay buffer, PK, LDH, PEP, NADH, ATP, and the membrane preparation.

-

Add varying concentrations of this compound to different samples.

-

Initiate the reaction by adding a solution of CaCl₂ and calmodulin to achieve a defined free Ca²⁺ concentration.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

-

Data Analysis: The rate of NADH oxidation is proportional to the ATPase activity. The Ca²⁺-dependent ATPase activity is calculated by subtracting the basal Mg²⁺-ATPase activity (measured in the absence of Ca²⁺ and calmodulin). Plot the inhibition of ATPase activity against the concentration of this compound to determine the IC₅₀ and subsequently calculate the Ki value.

Measurement of Intracellular Ca2+ Concentration ([Ca2+]i)

To assess the functional effect of this compound on Ca²⁺ extrusion in living cells, [Ca²⁺]i is measured using fluorescent Ca²⁺ indicators, such as Fura-2 AM.[1][2][8][11]

Methodology:

-

Cell Preparation: Culture the cells of interest (e.g., arterial smooth muscle cells or endothelial cells) on glass coverslips suitable for microscopy.

-

Fura-2 AM Loading:

-

Prepare a loading buffer, typically a HEPES-buffered salt solution (e.g., Hank's Balanced Salt Solution - HBSS) containing 1-5 µM Fura-2 AM and a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.[8][11]

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.[8][11]

-

Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.[3]

-

-

Fluorescence Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm, and measure the fluorescence emission at ~510 nm.

-

-

Experimental Procedure:

-

Establish a baseline [Ca²⁺]i by perfusing the cells with a standard buffer.

-

Introduce this compound into the perfusion buffer at the desired concentration.

-

Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio corresponds to an increase in [Ca²⁺]i.

-

-

Data Analysis: The 340/380 nm fluorescence ratio is used to calculate the absolute [Ca²⁺]i using the Grynkiewicz equation, which requires calibration with minimum (Rmin) and maximum (Rmax) fluorescence ratios.[3] The change in [Ca²⁺]i upon application of this compound reflects the inhibition of PMCA-mediated Ca²⁺ extrusion.

Conclusion

This compound is a well-characterized and selective peptide inhibitor of PMCA4. Its defined peptide sequence, quantitative inhibitory profile, and established mechanism of action make it an indispensable tool for researchers in the fields of cell signaling, cardiovascular physiology, and drug discovery. The experimental protocols outlined in this guide provide a foundation for the effective utilization of this compound in elucidating the multifaceted roles of the plasma membrane Ca²⁺-ATPase.

References

- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. moodle2.units.it [moodle2.units.it]

- 4. This compound - 1 mg, 1582.9, 1 mg | Labscoop [labscoop.com]

- 5. scispace.com [scispace.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. This compound - 1 mg [anaspec.com]

- 8. ionbiosciences.com [ionbiosciences.com]

- 9. Measurement of plasma membrane calcium-calmodulin-dependent ATPase (PMCA) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Measurement of plasma membrane calcium-calmodulin-dependent ATPase (PMCA) activity. | Semantic Scholar [semanticscholar.org]

- 11. hellobio.com [hellobio.com]

The Discovery and Development of Caloxin 1b1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caloxin 1b1 is a pioneering peptide-based inhibitor of the Plasma Membrane Ca²⁺-ATPase (PMCA), a crucial regulator of intracellular calcium homeostasis. This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound, with a focus on the experimental methodologies and quantitative data that underpin its characterization. Its discovery has paved the way for the development of more potent and isoform-selective PMCA inhibitors, offering valuable tools for research and potential therapeutic applications.

Introduction

The Plasma Membrane Ca²⁺-ATPase (PMCA) is a vital transmembrane protein responsible for the ATP-dependent extrusion of calcium ions (Ca²⁺) from the cytoplasm to the extracellular space. By maintaining a low intracellular Ca²⁺ concentration, PMCA plays a critical role in a myriad of cellular processes, including signal transduction, muscle contraction, and neuronal function. Four main isoforms of PMCA (PMCA1-4) are known, each with distinct tissue distributions and regulatory properties.

The development of specific inhibitors for PMCA isoforms has been a long-standing goal in pharmacology and cell biology. Such inhibitors would not only serve as invaluable research tools to dissect the physiological roles of individual PMCA isoforms but also hold therapeutic potential for conditions associated with dysregulated Ca²⁺ homeostasis. This compound emerged from a targeted effort to develop extracellularly acting, isoform-selective PMCA inhibitors.

Discovery of this compound

This compound was identified through a systematic, two-step screening process designed to isolate peptide inhibitors with specificity for the PMCA4 isoform.[1] This approach leveraged the power of phage display technology combined with affinity purification using the native target protein.

Initial Screening via Phage Display

The initial step involved the screening of a random 12-amino acid peptide phage display library. The target for this screen was a synthetic peptide corresponding to the first extracellular domain (exdom 1X) of the human PMCA4 isoform.[1] This strategy was based on the hypothesis that the extracellular domains of PMCA could serve as allosteric sites for inhibitory molecules.

Affinity-Based Refinement

The pool of phages selected from the initial screen was then subjected to a second round of selection. This step utilized affinity chromatography with purified PMCA protein isolated from human erythrocyte ghosts.[1] Erythrocytes are known to predominantly express the PMCA4 isoform, making them an ideal source for the target protein in its native conformation.[1] Phages that bound to the immobilized PMCA were eluted, and the displayed peptide sequences were identified. This two-step process led to the identification of the peptide sequence that would be synthesized and named this compound.

Mechanism of Action

This compound functions as a direct, extracellular inhibitor of the Plasma Membrane Ca²⁺-ATPase. By binding to an extracellular domain of the pump, it allosterically inhibits the enzyme's Ca²⁺-Mg²⁺-ATPase activity.[1] This inhibition of ATP hydrolysis prevents the transport of Ca²⁺ out of the cell, leading to an elevation of intracellular Ca²⁺ levels. The inhibitory effect of this compound is selective, as it does not significantly affect other ATPases such as the Na⁺-K⁺-ATPase or the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA).[2][3]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against different PMCA isoforms was determined by measuring its effect on the Ca²⁺-Mg²⁺-ATPase activity in various cell systems. The results are summarized in the table below.

| PMCA Isoform | Source | Inhibition Constant (Kᵢ) in μmol/L |

| PMCA1 | Human Embryonic Kidney (HEK-293) cells | 105 ± 11[1][2] |

| PMCA2 | - | 167 ± 67[1] |

| PMCA3 | - | 274 ± 40[1] |

| PMCA4 | Human Erythrocyte Ghosts | 46 ± 5[1][2] |

Data presented as mean ± standard error.

The data clearly indicate that this compound exhibits a preferential inhibitory activity towards the PMCA4 isoform, with a Kᵢ value approximately 2 to 6 times lower than for the other isoforms.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the discovery and characterization of this compound.

Preparation of Human Erythrocyte Ghosts

Human erythrocyte ghosts, which are red blood cells that have had their hemoglobin removed, serve as a rich source of PMCA4.

-

Blood Collection and Washing: Whole blood is centrifuged to pellet the erythrocytes. The plasma and buffy coat are removed, and the red blood cells are washed multiple times with an isotonic saline solution.

-

Hypotonic Lysis: The washed erythrocytes are subjected to hypotonic lysis by suspension in a low ionic strength buffer (e.g., 5 mM Tris-HCl, pH 7.4). This causes the cells to swell and rupture, releasing their cytoplasmic contents, including hemoglobin.

-

Membrane Pelletting and Washing: The erythrocyte membranes (ghosts) are pelleted by high-speed centrifugation. The supernatant containing hemoglobin is discarded.

-

Repeated Washing: The ghost pellet is washed repeatedly with the hypotonic buffer until the supernatant is clear, indicating the removal of residual hemoglobin.

-

Storage: The final erythrocyte ghost preparation is stored at -80°C in a suitable buffer.

Phage Display Screening

A commercial phage display library expressing random 12-mer peptides was used for the initial screening.

-

Target Immobilization: The synthetic peptide corresponding to exdom 1X of PMCA4 is immobilized on the surface of a microtiter plate well.

-

Panning: The phage library is incubated in the coated well, allowing phages displaying peptides with affinity for the target to bind.

-

Washing: Non-bound phages are removed by repeated washing steps with a buffer containing a mild detergent (e.g., Tween-20).

-

Elution: Bound phages are eluted by changing the pH or by using a competitive ligand.

-

Amplification: The eluted phages are used to infect E. coli to amplify the selected phage population.

-

Multiple Rounds: The panning, elution, and amplification steps are repeated for several rounds to enrich for high-affinity binders.

PMCA Ca²⁺-Mg²⁺-ATPase Activity Assay

The activity of PMCA is determined by measuring the rate of ATP hydrolysis in the presence of Ca²⁺ and Mg²⁺. A common method is a coupled enzyme assay.

-

Reaction Mixture: The assay is performed in a buffer containing ATP, MgCl₂, CaCl₂, and a coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase). The reaction also includes NADH.

-

Enzyme Source: A known amount of erythrocyte ghost protein is added to initiate the reaction.

-

Inhibitor Addition: To determine the inhibitory effect of this compound, various concentrations of the peptide are included in the reaction mixture.

-

Spectrophotometric Measurement: The hydrolysis of ATP by PMCA produces ADP. Pyruvate kinase then uses phosphoenolpyruvate to convert ADP back to ATP, generating pyruvate. Lactate dehydrogenase, in turn, reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.

-

Calculation of Activity: The rate of ATP hydrolysis is calculated from the rate of change in absorbance. The Ca²⁺-dependent ATPase activity is determined by subtracting the basal Mg²⁺-ATPase activity (measured in the absence of Ca²⁺) from the total Ca²⁺-Mg²⁺-ATPase activity.

Determination of Inhibition Constant (Kᵢ)

The inhibition constant (Kᵢ) is determined by measuring the PMCA activity at various concentrations of this compound and a fixed concentration of substrate (ATP and Ca²⁺).

-

Data Collection: A series of ATPase activity assays are performed with increasing concentrations of the inhibitor.

-

Data Analysis: The data are plotted as percent inhibition versus inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that produces 50% inhibition) is determined by fitting the data to a sigmoidal dose-response curve.

-

Kᵢ Calculation: The Kᵢ is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate and the Michaelis-Menten constant (Kₘ) of the enzyme for that substrate.

Visualizations

Signaling Pathway of PMCA Inhibition by this compound

Caption: Inhibition of PMCA4 by this compound blocks Ca²⁺ efflux.

Experimental Workflow for this compound Discovery

Caption: Two-step screening workflow for the discovery of this compound.

Development and Future Directions

The discovery of this compound was a significant step forward in the development of PMCA inhibitors. However, its micromolar potency and limited isoform selectivity highlighted the need for further optimization. Indeed, this compound served as the parent compound for the development of Caloxin 1c2, a second-generation inhibitor with significantly higher affinity and greater selectivity for PMCA4.[4]

The caloxin family of peptides continues to be valuable for:

-

Elucidating the physiological roles of PMCA isoforms: By selectively inhibiting specific isoforms, researchers can better understand their contributions to cellular function in various tissues.

-

Validating PMCA as a drug target: The effects of caloxins in cellular and tissue models can provide insights into the therapeutic potential of targeting PMCAs in diseases such as hypertension and cancer.

-

Structural studies: Caloxins can be used to stabilize specific conformations of PMCA for structural analysis, which can aid in the rational design of small-molecule inhibitors.

Future research will likely focus on improving the drug-like properties of caloxin-based peptides, such as their stability and bioavailability, and on the discovery of non-peptide small-molecule inhibitors of PMCA isoforms.

Conclusion

This compound represents a landmark achievement in the targeted development of PMCA inhibitors. The methodologies employed in its discovery and characterization have provided a blueprint for the identification of other peptide-based modulators of membrane proteins. While superseded by more potent analogs, the study of this compound has laid a crucial foundation for our understanding of PMCA pharmacology and its potential as a therapeutic target.

References

- 1. Functional effects of caloxin 1c2, a novel engineered selective inhibitor of plasma membrane Ca2+-pump isoform 4, on coronary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional effects of caloxin 1c2, a novel engineered selective inhibitor of plasma membrane Ca2+-pump isoform 4, on coronary artery | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Functional effects of caloxin 1c2, a novel engineered selective inhibitor of plasma membrane Ca(2+)-pump isoform 4, on coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

Caloxin 1b1: A Technical Guide to its Role in Calcium Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) signaling is a fundamental and ubiquitous mechanism governing a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and cell proliferation. The precise spatial and temporal control of intracellular Ca²⁺ concentrations ([Ca²⁺]i) is therefore critical for cellular function. A key family of proteins responsible for maintaining low resting [Ca²⁺]i are the Plasma Membrane Ca²⁺-ATPases (PMCAs), which actively extrude Ca²⁺ from the cytoplasm. The discovery of specific inhibitors for PMCA isoforms has been instrumental in elucidating their distinct physiological roles.

This technical guide focuses on Caloxin 1b1 , a peptide-based inhibitor with selectivity for the PMCA4 isoform. We will delve into its mechanism of action, its impact on calcium signaling pathways, and provide detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers investigating PMCA function and developing novel therapeutics targeting calcium signaling.

Core Mechanism of Action of this compound

This compound is a synthetic peptide that functions as an extracellular, allosteric inhibitor of the Plasma Membrane Ca²⁺ Pump (PMCA) .[1] It was identified through a two-step screening process involving a synthetic extracellular domain of PMCA4 and purified PMCA protein from erythrocyte ghosts. This origin underscores its design to act from the exterior of the cell, a significant advantage for in vitro and in vivo studies as it does not require cell permeabilization.

The primary target of this compound is PMCA isoform 4 (PMCA4) .[2][3][4] It exhibits a higher affinity for PMCA4 compared to other isoforms, making it a valuable tool for dissecting the specific roles of PMCA4 in various tissues and cell types.[5] By inhibiting PMCA4, this compound prevents the efflux of Ca²⁺ from the cell, leading to an elevation of intracellular calcium levels ([Ca²⁺]i).[6] This targeted disruption of Ca²⁺ homeostasis allows for the investigation of downstream signaling events regulated by PMCA4 activity.

The inhibition by this compound is non-competitive, suggesting that it binds to a site distinct from the ATP-binding or Ca²⁺-binding sites of the pump.[5] This allosteric mechanism of action is a key feature of the caloxin family of inhibitors.

This compound in Calcium Signaling Pathways

The selective inhibition of PMCA4 by this compound has significant implications for cellular signaling. PMCA4 is known to be localized in specific membrane microdomains, such as caveolae, where it can interact with and modulate the activity of various signaling proteins. By inhibiting PMCA4, this compound can indirectly influence these signaling cascades.

For instance, in arterial smooth muscle cells, which predominantly express PMCA4 and PMCA1, this compound causes a greater increase in intracellular Ca²⁺ compared to endothelial cells, which mainly express PMCA1.[2][6] This differential effect highlights the isoform selectivity of this compound and suggests a critical role for PMCA4 in regulating vascular tone.[2] The elevated [Ca²⁺]i in smooth muscle cells can lead to increased contraction.[2]

The following diagram illustrates the signaling pathway affected by this compound:

Caption: this compound inhibits PMCA4, leading to increased intracellular Ca²⁺ and activation of downstream signaling.

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified in various studies. The following table summarizes the key inhibition constants (Ki) for different PMCA isoforms.

| Caloxin | Target PMCA Isoform | Inhibition Constant (Ki) (μM) | Reference |

| This compound | PMCA1 | 105 ± 11 | [5] |

| This compound | PMCA2 | 167 ± 67 | [5] |

| This compound | PMCA3 | 274 ± 40 | [5] |

| This compound | PMCA4 (erythrocyte ghosts) | 46 ± 5 | [2][3][5] |

| Caloxin 1c2 | PMCA1 | 21 ± 6 | [5] |

| Caloxin 1c2 | PMCA2 | 40 ± 10 | [5] |

| Caloxin 1c2 | PMCA3 | 67 ± 8 | [5] |

| Caloxin 1c2 | PMCA4 (erythrocyte ghosts) | 2.3 ± 0.3 | [5] |

Note: Caloxin 1c2 is a derivative of this compound with higher affinity and selectivity for PMCA4.[5]

Experimental Protocols

Preparation of Leaky Human Erythrocyte Ghosts

This protocol is essential for obtaining a membrane preparation enriched in PMCA4 for use in ATPase activity assays.

Materials:

-

Freshly drawn human blood in an anticoagulant (e.g., EDTA)

-

Isotonic NaCl solution (0.15 M NaCl)

-

Hypotonic lysis buffer (5 mM sodium phosphate, pH 8.0)

-

Wash buffer (130 mM KCl, 20 mM HEPES, 0.5 mM MgCl₂, 0.05 mM CaCl₂, 2 mM dithiothreitol, pH 7.4)

-

Centrifuge and centrifuge tubes

Procedure:

-

Collect fresh human blood and mix with an equal volume of cold isotonic NaCl solution.

-

Centrifuge at 2000 rpm for 10 minutes to pellet the erythrocytes. Discard the supernatant.

-

Wash the erythrocytes three times by resuspending the pellet in isotonic NaCl solution and repeating the centrifugation step.

-

To induce lysis, rapidly mix 1 volume of the packed erythrocytes with 20 volumes of cold hypotonic lysis buffer.

-

Centrifuge the lysed cells at high speed (e.g., 15,000 x g) for 20 minutes to pellet the erythrocyte ghosts.

-

Carefully remove the supernatant containing hemoglobin.

-

Wash the ghosts repeatedly with the hypotonic lysis buffer until the supernatant is clear and the pellet is cream-colored.

-

Resuspend the final ghost pellet in the wash buffer.

-

Store aliquots at -80°C until use.

Measurement of PMCA Ca²⁺-Mg²⁺-ATPase Activity

This assay determines the inhibitory effect of this compound on the ATP hydrolyzing activity of PMCA. A coupled enzyme assay is commonly used.

Materials:

-

Leaky erythrocyte ghost preparation

-

Assay buffer (e.g., 120 mM KCl, 30 mM HEPES, 3 mM MgCl₂, 1 mM EGTA, pH 7.4)

-

CaCl₂ solution to achieve desired free Ca²⁺ concentrations

-

ATP solution

-

Coupled enzyme system:

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

NADH

-

-

This compound stock solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PEP, PK, LDH, and NADH in a cuvette.

-

Add the erythrocyte ghost preparation to the cuvette and allow the system to equilibrate.

-

Add CaCl₂ to the desired final free Ca²⁺ concentration to activate the PMCA.

-

Add this compound at various concentrations to different cuvettes. Include a control with no inhibitor.

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by PMCA.

-

Calculate the PMCA activity as the Ca²⁺-dependent portion of the total ATPase activity.

-

Determine the Ki value for this compound by fitting the data to the appropriate inhibition model.

Measurement of Intracellular Ca²⁺ Concentration ([Ca²⁺]i)

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca²⁺]i in cultured cells upon treatment with this compound.

Materials:

-

Cultured cells (e.g., arterial smooth muscle cells, endothelial cells)

-

Fura-2 AM stock solution (in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

This compound solution

-

Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.

Procedure:

-

Plate the cells on glass coverslips suitable for microscopy.

-

Wash the cells with HBSS.

-

Load the cells with Fura-2 AM (e.g., 2-5 µM in HBSS) and incubate at 37°C for 30-60 minutes.

-

Wash the cells with HBSS to remove extracellular Fura-2 AM.

-

Mount the coverslip on the microscope stage.

-

Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Add this compound to the cells and continue recording the fluorescence changes.

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). This ratio is proportional to the intracellular Ca²⁺ concentration.

-

Calibrate the fluorescence ratio to absolute Ca²⁺ concentrations using ionomycin in the presence of high and low Ca²⁺ solutions.

Mandatory Visualizations

Phage Display Workflow for this compound Discovery

Caption: Workflow for the discovery of this compound using phage display technology.

Logical Relationship of this compound's Effects

Caption: Logical flow of events following the application of this compound.

Conclusion

This compound has emerged as a valuable pharmacological tool for the study of PMCA4 function. Its extracellular mode of action and isoform selectivity provide researchers with a means to dissect the specific contributions of PMCA4 to calcium signaling in a variety of physiological and pathological contexts. The detailed methodologies provided in this guide are intended to facilitate the reproducible and rigorous investigation of this compound's effects. Further research utilizing this compound and its more potent derivatives, such as Caloxin 1c2, will undoubtedly continue to unravel the intricate roles of PMCA isoforms in cellular health and disease, potentially paving the way for novel therapeutic strategies targeting calcium dysregulation.

References

- 1. alpha-lifetech.com [alpha-lifetech.com]

- 2. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Preparation of impermeable ghosts and inside-out vesicles from human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

Caloxin 1b1: Efficacy and Mechanism of Action Across Various Cell Types

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Caloxin 1b1 is a synthetic peptide that functions as a selective, extracellular inhibitor of the Plasma Membrane Ca²⁺-ATPase (PMCA).[1][2][3] It was developed by screening peptide libraries for binding to the first extracellular domain of PMCA isoform 4 (PMCA4), resulting in a compound with isoform preference.[2][4] PMCA is a crucial enzyme responsible for extruding calcium (Ca²⁺) from the cytoplasm to the extracellular space, thereby playing a vital role in maintaining low intracellular Ca²⁺ concentrations.[1] By inhibiting this pump, this compound effectively blocks Ca²⁺ extrusion, leading to an increase in intracellular Ca²⁺ levels.[2] Its selectivity for PMCA4 over other isoforms makes it a valuable tool for dissecting the specific physiological and pathophysiological roles of this particular transporter in various cell types.[1][5][6]

Cellular Efficacy and Quantitative Data

This compound has been demonstrated to be effective in a range of cell types, with its potency directly related to the expression levels of PMCA isoforms, particularly PMCA4. Its efficacy is most pronounced in cells where PMCA4 is the dominant isoform for Ca²⁺ clearance.

Inhibitory Constants (Kᵢ) Against PMCA Isoforms

The inhibitory activity of this compound varies significantly across the four primary PMCA isoforms. The following table summarizes the reported inhibition constant (Kᵢ) values, with lower values indicating higher affinity and inhibitory potency.

| PMCA Isoform | Model System / Cell Type | Kᵢ Value (µM) | Reference(s) |

| PMCA4 | Human Erythrocyte Ghosts | 46 ± 5 | [1][2][4] |

| PMCA1 | Human Embryonic Kidney (HEK-293) Cells | 105 ± 11 | [1][2][4] |

| PMCA2 | (Not specified) | 167 ± 67 | [1] |

| PMCA3 | (Not specified) | 274 ± 40 | [1] |

Efficacy in Specific Cell and Tissue Models

The functional effects of this compound have been evaluated in several cellular and tissue contexts, confirming its mechanism of elevating intracellular Ca²⁺ and modulating downstream physiological processes.

| Cell Type / Tissue | Key PMCA Isoform(s) | Experimental Model | Observed Effect | Effective Concentration | Reference(s) |

| Aortic Smooth Muscle Cells | PMCA4, PMCA1 | Cultured pig cells | Greater increase in intracellular Ca²⁺ vs. endothelial cells | 50 - 200 µM | [2][7] |

| Rat Aortic Rings | PMCA4, PMCA1 | De-endothelialized tissue | Increased force of contraction | 200 µM | [2][4] |

| Aortic Endothelial Cells | PMCA1 | Cultured pig cells | Minor increase in intracellular Ca²⁺ | 50 - 200 µM | [2][7] |

| Human & Rat Odontoblasts | Not specified | Cultured cells | Attenuated Ca²⁺ decay after stimulation; decreased mineralization | 100 µM | [8] |

| Mouse Neuromuscular Junction | PMCA1, PMCA2 | LAL muscle preparation | Strong suppression of synaptic cleft alkalization | 500 µM | [9] |

| Mouse Olfactory Neurons | All isoforms | Intact olfactory epithelium | No significant effect on odor response termination | 100 - 500 µM | [10] |

| Catfish Horizontal Cells | Not specified | Isolated retinal cells | No significant effect on H⁺ flux | 400 µM | [11] |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by binding to the first extracellular loop of the PMCA pump. This allosteric interaction is believed to lock the enzyme in a conformation that prevents it from hydrolyzing ATP and transporting Ca²⁺ across the plasma membrane.[12] The resulting inhibition of Ca²⁺ efflux leads to the accumulation of Ca²⁺ in the cytosol, which can then trigger various downstream signaling events depending on the cell type.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

PMCA Ca²⁺-Mg²⁺-ATPase Activity Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of PMCA.

-

Membrane Preparation:

-

Prepare leaky human erythrocyte ghosts, which are rich in PMCA4, through hypotonic lysis and repeated washing with EDTA-containing buffers to remove calmodulin.[2]

-

Alternatively, use plasma membrane fractions isolated from HEK-293 cells (predominantly PMCA1) via differential centrifugation.[2]

-

Store membrane aliquots at -80°C.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing (in mM): 130 KCl, 20 HEPES (pH 7.4), 0.5 MgCl₂, and 2 dithiothreitol.[2]

-

Add a standardized amount of the membrane preparation to the reaction mixture.

-

To inhibit any potential SERCA or mitochondrial ATPase activity, add 5 µM thapsigargin and 1 mM sodium azide.[2]

-

Initiate the reaction by adding ATP, typically radio-labeled [γ-³³P]ATP, to a final concentration of 1-2 mM.

-

The reaction is performed in two parallel sets: one with a low free Ca²⁺ concentration (buffered with EGTA) to measure basal Mg²⁺-ATPase activity, and one with a high free Ca²⁺ concentration (~10 µM) to measure total Ca²⁺-Mg²⁺-ATPase activity.

-

Incubate for 30-60 minutes at 37°C.

-

Stop the reaction by adding an acidic solution (e.g., trichloroacetic acid with charcoal).

-

Separate the released inorganic phosphate (³³Pi) from the unhydrolyzed ATP by centrifugation.

-

Measure the radioactivity of the supernatant using liquid scintillation counting.

-

PMCA activity is calculated as the difference between the activity in the high-Ca²⁺ condition and the basal low-Ca²⁺ condition.

-

To determine the Kᵢ, perform the assay with a range of this compound concentrations and fit the data to an inhibition curve.

-

Measurement of Intracellular Ca²⁺ ([Ca²⁺]i)

This protocol measures the functional consequence of PMCA inhibition in live cells.

-

Cell Preparation:

-

Culture cells (e.g., primary aortic smooth muscle or endothelial cells) on glass coverslips.

-

Load cells with a ratiometric Ca²⁺ indicator dye, such as Fura-2 AM (2-5 µM), by incubating for 30-60 minutes at 37°C in a suitable buffer (e.g., Krebs-HEPES).

-

Wash the cells to remove extracellular dye and allow for de-esterification of the AM ester.

-

-

Fluorescence Measurement:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Perfuse the cells with a physiological saline solution.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and capture the emission at 510 nm.

-

Establish a stable baseline [Ca²⁺]i reading.

-

Introduce this compound at the desired concentration (e.g., 50-200 µM) into the perfusion solution.[2][7]

-

Record the change in the 340/380 fluorescence ratio over time, which corresponds to the change in [Ca²⁺]i.

-

Calibrate the fluorescence ratios to absolute Ca²⁺ concentrations using ionomycin in the presence of high (Ca²⁺-saturating) and low (Ca²⁺-free with EGTA) calcium solutions.

-

References

- 1. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Caloxin 2A1 - 1 mg [anaspec.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. scispace.com [scispace.com]

- 6. Plasma Membrane Calcium ATPases as Novel Candidates for Therapeutic Agent Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Plasma Membrane Ca2+–ATPase in Rat and Human Odontoblasts Mediates Dentin Mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. A Selective PMCA Inhibitor Does Not Prolong the Electroolfactogram in Mouse | PLOS One [journals.plos.org]

- 11. rupress.org [rupress.org]

- 12. orbilu.uni.lu [orbilu.uni.lu]

Unveiling the Molecular Embrace: A Technical Guide to the Caloxin 1b1 Binding Site on the Plasma Membrane Ca2+-ATPase

For Immediate Release

This technical guide provides an in-depth exploration of the binding interaction between Caloxin 1b1 and the plasma membrane Ca2+-ATPase (PMCA), a critical regulator of intracellular calcium homeostasis. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular and procedural concepts.

Executive Summary

The plasma membrane Ca2+-ATPase (PMCA) is a vital transporter responsible for the ejection of Ca2+ from the cytoplasm, playing a crucial role in cellular signaling and function. The discovery of specific inhibitors, such as the peptide this compound, has opened new avenues for investigating the physiological and pathological roles of PMCA isoforms. This compound acts as a selective, extracellular inhibitor of PMCA, exhibiting a preferential affinity for the PMCA4 isoform. This guide elucidates the binding site of this compound on PMCA, presenting the quantitative parameters of this interaction and the experimental approaches used to characterize it. This information is paramount for the rational design of novel therapeutics targeting PMCA-related disorders.

Quantitative Data Summary

The inhibitory potency of this compound and its derivatives has been quantified across different PMCA isoforms. The following tables summarize the key inhibition constants (Ki) derived from various studies.

Table 1: Inhibition Constants (Ki) of this compound for PMCA Isoforms [1][2][3][4]

| PMCA Isoform | Source of PMCA | Ki (μM) |

| PMCA1 | Human Embryonic Kidney (HEK-293) cells | 105 ± 11 |

| PMCA2 | Sf9 insect cells | 167 ± 67 |

| PMCA3 | Sf9 insect cells | 274 ± 40 |

| PMCA4 | Human erythrocyte ghosts | 46 ± 5 |

Table 2: Comparative Inhibitory Potency of Caloxins on PMCA4 [1][4]

| Caloxin | Ki (μM) for PMCA4 | Fold-change in Affinity relative to Caloxin 2a1 |

| Caloxin 2a1 | ~400 | 1x |

| This compound | 46 ± 5 | ~10x higher |

| Caloxin 1c2 | 2-5 | ~100-200x higher |

Experimental Protocols

The characterization of the this compound binding site and its inhibitory effects relies on a series of well-established experimental protocols.

Identification of this compound via Phage Display Screening

This compound was identified from a random peptide phage display library through a multi-step screening process targeting the first extracellular domain (exdom 1) of PMCA4.[1]

Experimental Workflow for this compound Discovery

Workflow for the identification of this compound.

Protocol:

-

Target Immobilization: A synthetic peptide corresponding to the first extracellular domain (exdom 1X) of human PMCA4 is synthesized and immobilized on a solid support (e.g., streptavidin-coated magnetic beads via a biotin tag).

-

Library Incubation: A random peptide phage display library is incubated with the immobilized target peptide to allow for binding.

-

Washing: Non-specifically bound phages are removed through a series of stringent wash steps.

-

Elution: Specifically bound phages are eluted, typically by altering pH or using a competitive binder.

-

Amplification: The eluted phages are used to infect E. coli for amplification.

-

Iterative Screening: The amplified phages are subjected to further rounds of screening to enrich for high-affinity binders.

-

Sequencing and Synthesis: After several rounds, the DNA from individual phage clones is sequenced to identify the peptide sequence. The identified peptide, this compound, is then chemically synthesized for further characterization.

PMCA Ca2+-Mg2+-ATPase Activity Assay

The inhibitory effect of this compound on PMCA activity is determined by measuring the rate of ATP hydrolysis in the presence and absence of the peptide. A common method is the coupled enzyme assay.

Principle of the Coupled Enzyme ATPase Assay

Principle of the coupled enzyme assay for PMCA activity.

Protocol:

-

Membrane Preparation:

-

For PMCA4: Leaky human erythrocyte ghosts are prepared by hypotonic lysis and repeated washing to remove hemoglobin and cytosolic components.[2]

-

For PMCA1: Plasma membrane-enriched fractions are prepared from HEK-293 cells, which predominantly express PMCA1.[2][3] Cells are grown to confluency, harvested, and homogenized. The plasma membrane fraction is then isolated by differential centrifugation.

-

-

Assay Mixture: A reaction mixture is prepared containing:

-

Buffer (e.g., HEPES)

-

KCl, MgCl2

-

Ca2+ buffered to a specific free concentration with EGTA

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK) and lactate dehydrogenase (LDH)

-

Inhibitors of other ATPases (e.g., ouabain for Na+/K+-ATPase, thapsigargin for SERCA pumps, and azide for mitochondrial F1F0-ATPase).[2]

-

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of the membrane preparation. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm using a spectrophotometer.

-

Data Analysis: The Ca2+-dependent ATPase activity is calculated as the difference between the activity in the presence and absence of Ca2+. The inhibitory effect of this compound is determined by measuring the activity at various concentrations of the peptide, and the Ki is calculated by fitting the data to the appropriate inhibition model.

Measurement of Intracellular Ca2+ Concentration

The effect of this compound on intracellular Ca2+ levels in intact cells is assessed using fluorescent Ca2+ indicators.

Protocol:

-

Cell Culture:

-

Dye Loading: The cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM, by incubation in a physiological salt solution.

-

Fluorescence Measurement: The coverslip is mounted in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging. The cells are excited at 340 nm and 380 nm, and the emission is recorded at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca2+ concentration.

-

Experimental Procedure: A baseline fluorescence ratio is established. This compound is then added to the perfusion solution, and the change in the fluorescence ratio is recorded to determine the effect on intracellular Ca2+.[5]

Mechanism of Action and Binding Site

This compound binds to the first extracellular domain (exdom 1) of PMCA.[1][2] This allosteric binding event inhibits the enzyme's activity non-competitively with respect to Ca2+, ATP, and calmodulin.[1][6] The binding of this compound is thought to lock the enzyme in a conformation that is unfavorable for Ca2+ transport, thereby increasing intracellular Ca2+ levels. The isoform selectivity of this compound is attributed to sequence differences in exdom 1 between the PMCA isoforms.[2]

Signaling Pathway of PMCA Inhibition by this compound

Signaling pathway of PMCA inhibition by this compound.

Conclusion and Future Directions

This compound is a valuable research tool for dissecting the isoform-specific functions of PMCA4. Its extracellular mode of action and selectivity make it superior to many other less specific inhibitors. The detailed understanding of its binding site on exdom 1 provides a blueprint for the development of even more potent and selective PMCA inhibitors. Future research will likely focus on high-resolution structural studies of the this compound-PMCA complex to further refine our understanding of the allosteric inhibition mechanism. Such studies will be instrumental in the development of novel therapeutic agents for a range of diseases where PMCA function is dysregulated, including hypertension, neurodegenerative disorders, and cancer.

References

- 1. Preparation of erythrocyte ghosts by dielectric breakdown of the cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. static.igem.org [static.igem.org]

- 3. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of PMCA4 Inhibition by Caloxin 1b1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The plasma membrane Ca2+-ATPase isoform 4 (PMCA4) is a crucial regulator of intracellular calcium homeostasis and a modulator of various signaling pathways. Its inhibition presents a promising avenue for therapeutic intervention in a range of diseases. Caloxin 1b1, a peptide inhibitor, has emerged as a valuable tool for studying the specific functions of PMCA4. This technical guide provides an in-depth overview of the biological sequelae of PMCA4 inhibition by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Introduction to PMCA4 and this compound

The plasma membrane Ca2+-ATPases (PMCAs) are a family of P-type primary ion transport ATPases responsible for the ejection of Ca2+ from the cytoplasm to the extracellular space, playing a vital role in maintaining the low intracellular calcium concentrations essential for proper cell signaling.[1] There are four main isoforms of PMCA (PMCA1-4), with PMCA1 and PMCA4 being ubiquitously expressed.[2] PMCA4, in particular, has been implicated in a variety of physiological processes, including cardiovascular function and cell cycle progression.[3]

This compound is a peptide inhibitor developed through phage display technology to specifically target an extracellular domain of PMCA4.[4][5] Its ability to inhibit PMCA4 from the extracellular side makes it a valuable tool for studying the physiological roles of this calcium pump in intact cells and tissues.

Quantitative Data: Inhibition of PMCA Isoforms by this compound

This compound exhibits preferential inhibition of PMCA4 over other PMCA isoforms. The inhibitory activity is typically quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition.

| PMCA Isoform | Source of PMCA | Ki of this compound (µM) | Reference |

| PMCA4 | Leaky erythrocyte ghosts | 46 ± 5 | [4][5] |

| PMCA1 | Human embryonic kidney-293 (HEK-293) cells | 105 ± 11 | [4][5] |

| PMCA2 | - | 167 ± 67 | [4] |

| PMCA3 | - | 274 ± 40 | [4] |

Table 1: Inhibition constants (Ki) of this compound for different PMCA isoforms. Data are presented as mean ± standard error.

Biological Consequences of PMCA4 Inhibition by this compound

The inhibition of PMCA4 by this compound leads to a cascade of downstream effects, primarily stemming from the disruption of intracellular calcium homeostasis and the modulation of PMCA4-dependent signaling pathways.

Alteration of Intracellular Calcium Dynamics

By inhibiting the primary mechanism for Ca2+ extrusion in certain cell types, this compound leads to an increase in cytosolic calcium concentration ([Ca2+]i). This effect is more pronounced in cells that predominantly express PMCA4. For instance, in cultured arterial smooth muscle cells, which have high levels of PMCA4, this compound causes a greater increase in [Ca2+]i compared to endothelial cells, which mainly express PMCA1.[4]

Modulation of Vascular Smooth Muscle Contraction

The elevation of intracellular calcium in vascular smooth muscle cells upon PMCA4 inhibition by this compound directly impacts their contractility. In de-endothelialized aortic rings, this compound has been shown to induce contraction. Furthermore, it can potentiate the contractile response to other vasoconstrictors like phenylephrine.

Impact on Signaling Pathways

PMCA4 is not merely a calcium pump but also acts as a signaling scaffold, interacting with and modulating the activity of various signaling proteins.[2] Inhibition of PMCA4 by this compound can therefore disrupt these interactions and their downstream signaling cascades.

-

Nitric Oxide Signaling: PMCA4 interacts with and inhibits neuronal nitric oxide synthase (nNOS).[2] By inhibiting PMCA4, this compound can lead to a localized increase in Ca2+, potentially activating nNOS and increasing nitric oxide (NO) production. This can have complex effects on vascular tone and other NO-dependent processes.

-

Calcineurin/NFAT Pathway: PMCA4 has been shown to suppress the calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is involved in cellular processes like hypertrophy.[2] Inhibition of PMCA4 could therefore lead to the activation of this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological function of PMCA4 inhibition by this compound.

PMCA Ca2+-Mg2+-ATPase Activity Assay (NADH-Coupled Spectrophotometric Method)

This assay measures the rate of ATP hydrolysis by PMCA by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

-

Membrane preparations enriched in PMCA4 (e.g., from erythrocyte ghosts or cells overexpressing PMCA4)

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mM ATP, 0.2 mM NADH, 10 units/mL pyruvate kinase, 10 units/mL lactate dehydrogenase, 2 mM phosphoenolpyruvate.

-

Calmodulin (100 nM)

-

CaCl2 solutions to achieve desired free Ca2+ concentrations.

-

This compound stock solution.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Prepare the assay buffer containing all components except CaCl2 and this compound.

-

Add the membrane preparation (e.g., 20-50 µg of protein) to the assay buffer in a cuvette.

-

Add this compound to the desired final concentration and incubate for 10-15 minutes at 37°C.

-

Add calmodulin to activate the PMCA.

-

Initiate the reaction by adding CaCl2 to achieve a final free Ca2+ concentration in the activating range (e.g., 1-10 µM).

-

Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time at 37°C.

-

The rate of NADH oxidation is proportional to the ATPase activity. Calculate the specific activity as µmol of ATP hydrolyzed per mg of protein per minute.

-

To determine the Ki, measure the ATPase activity at various concentrations of this compound and a fixed substrate (ATP, Ca2+) concentration.

Measurement of Intracellular Calcium Concentration ([Ca2+]i) using Fura-2 AM

This ratiometric fluorescence method allows for the quantification of [Ca2+]i in living cells.

Materials:

-

Cultured cells (e.g., vascular smooth muscle cells, endothelial cells) on glass coverslips.

-

Fura-2 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in DMSO).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

-

Pluronic F-127 (optional, to aid in dye loading).

-

This compound stock solution.

-

Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.

Procedure:

-

Dye Loading:

-

Prepare a loading solution of 2-5 µM Fura-2 AM in HBSS. Pluronic F-127 (0.02%) can be added to improve solubility.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 20 minutes.

-

-

Imaging:

-

Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.

-

Perfuse the cells with HBSS.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Introduce this compound into the perfusion solution at the desired concentration.

-

Continuously record the fluorescence changes over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

-

The ratio is proportional to the intracellular calcium concentration. The Grynkiewicz equation can be used for absolute quantification if calibration is performed.

-

Phage Display for this compound Discovery

This technique was used to identify peptides that bind to a specific target, in this case, an extracellular domain of PMCA4.

Workflow:

-

Library Construction: A library of bacteriophages is genetically engineered to display a vast diversity of random peptides on their surface.

-

Biopanning (Affinity Selection):

-

The target, a synthetic peptide corresponding to an extracellular domain of PMCA4, is immobilized on a solid support (e.g., a microtiter plate or magnetic beads).

-

The phage display library is incubated with the immobilized target.

-

Non-binding phages are washed away.

-

Bound phages are eluted.

-

-

Amplification: The eluted phages are used to infect E. coli to amplify the population of binding phages.

-

Iterative Rounds: The steps of biopanning and amplification are repeated several times to enrich for phages that bind with high affinity and specificity to the target.

-

Sequencing and Peptide Synthesis: The DNA of the enriched phage clones is sequenced to identify the amino acid sequence of the displayed peptide. The identified peptide (this compound) is then chemically synthesized for further characterization.

Co-Immunoprecipitation (Co-IP) of PMCA4 and Interacting Proteins

This method is used to identify proteins that interact with PMCA4 in their native cellular environment.

Materials:

-

Cell lysate containing PMCA4 and its potential binding partners.

-

Antibody specific to PMCA4.

-

Protein A/G-coupled agarose or magnetic beads.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

Western blotting reagents.

Procedure:

-

Cell Lysis: Lyse cells expressing PMCA4 with a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing (optional): Incubate the cell lysate with Protein A/G beads to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-PMCA4 antibody for several hours to overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins (e.g., nNOS, calcineurin).

Vascular Smooth Muscle Contraction Assay

This assay measures the effect of this compound on the contractility of isolated blood vessels.

Materials:

-

Isolated arterial rings (e.g., from rat aorta).

-

Organ bath system with force transducers.

-

Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2.

-

This compound stock solution.

-

Vasoactive agents (e.g., phenylephrine, KCl).

Procedure:

-

Tissue Preparation: Dissect arterial rings and mount them in the organ baths filled with Krebs-Henseleit solution maintained at 37°C.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.

-

Viability Check: Contract the tissues with a high concentration of KCl to ensure their viability.

-

Experimental Protocol:

-

After a washout period, add this compound to the organ bath at the desired concentration and record any changes in basal tone.

-

Alternatively, pre-incubate the tissues with this compound and then generate a cumulative concentration-response curve to a vasoconstrictor like phenylephrine to assess for potentiation of contraction.

-

-

Data Analysis: Measure the changes in isometric force and express them as a percentage of the maximal contraction induced by KCl.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway of PMCA4 Inhibition

References

- 1. Functional effects of caloxin 1c2, a novel engineered selective inhibitor of plasma membrane Ca2+-pump isoform 4, on coronary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]